molecular formula C16H23N3O4 B12212462 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No.: B12212462
M. Wt: 321.37 g/mol
InChI Key: LLNJVEDQWQAAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to Piperazine: The benzodioxole group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or piperazine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzodioxole group may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.

    N-(2-methoxyethyl)piperazine-1-carboxamide: Lacks the benzodioxole group, which may reduce its binding affinity to certain targets.

    4-(1,3-benzodioxol-5-ylmethyl)-piperazine: Lacks the carboxamide group, which may alter its chemical reactivity and stability.

Uniqueness

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole group enhances its potential interactions with biological targets, while the methoxyethyl group improves its solubility and bioavailability.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H23N3O4/c1-21-9-4-17-16(20)19-7-5-18(6-8-19)11-13-2-3-14-15(10-13)23-12-22-14/h2-3,10H,4-9,11-12H2,1H3,(H,17,20)

InChI Key

LLNJVEDQWQAAGF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.